5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Catalog No.
S764501
CAS No.
89057-44-3
M.F
C20H20
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]ind...

CAS Number

89057-44-3

Product Name

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

IUPAC Name

5,5,10,10-tetramethylindeno[2,1-a]indene

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3

InChI Key

QWHZIRWZLWBQBB-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS 89057-44-3), widely recognized as the monomeric carbon-bridged oligo(phenylene vinylene) core (COPV1), is a highly rigid, flat, and stable π-conjugated building block. Unlike traditional flexible oligo(phenylene vinylene)s (OPVs), this compound features a bicyclo[3.3.0]octatriene moiety that locks the central double bond and adjacent phenyl rings into a strictly coplanar conformation. The presence of the four methyl groups at the sp3-hybridized bridging carbons provides essential kinetic stabilization, preventing intermolecular π-π stacking quenching while enhancing solubility in organic solvents. For industrial and academic procurement, this compound is primarily sourced as a premium fluorophore, a molecular wire backbone, and a precursor for high-performance organic solid-state lasers, circularly polarized luminescence (CPL) materials, and dye-sensitized solar cells where absolute structural rigidity and near-unity photoluminescence quantum yields are required [1].

Substituting 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene with generic unbridged OPVs (such as stilbene derivatives) or unmethylated indenoindene analogs fundamentally compromises device performance. Unbridged OPVs undergo rapid non-radiative decay through torsional relaxation and cis-trans isomerization upon photoexcitation, drastically lowering their photoluminescence quantum yield (PLQY) and shortening fluorescence lifetimes. Furthermore, unmethylated analogs lack the critical steric shielding provided by the 5,5,10,10-tetramethyl groups, making them susceptible to oxidative degradation and severe aggregation-caused quenching (ACQ) in the solid state. For applications requiring amplified spontaneous emission (ASE) or long-range electronic coupling, the dynamic structural reorganization of flexible substitutes leads to high laser thresholds and poor charge transport, making the rigid, sterically protected COPV1 core an indispensable procurement choice[1].

Near-Unity Photoluminescence Efficiency via Torsional Restriction

The absolute structural rigidity of the COPV1 core effectively eliminates non-radiative decay pathways associated with bond rotation. When incorporated into monomeric conjugates or copolymers, 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene achieves exceptionally high photoluminescence quantum yields (PLQY) exceeding 0.95 in solution. In direct contrast, flexible unbridged OPV analogs typically exhibit significantly lower PLQYs due to energy loss through torsional motion and photoisomerization. This near-unity emission efficiency makes COPV1 a superior building block for advanced optoelectronics [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data> 0.95 (COPV1 conjugates in solution)
Comparator Or BaselineUnbridged OPV analogs (typically < 0.50 due to torsional relaxation)
Quantified Difference> 90% relative increase in emission efficiency
ConditionsSolution-phase photoluminescence assay

Near-unity PLQY is critical for formulating highly efficient organic light-emitting diodes (OLEDs) and solid-state lasers without wasting excitation energy as heat.

Minimal Structural Reorganization: Stokes Shift and Fluorescence Lifetime

The bicyclo[3.3.0]octatriene framework of COPV1 ensures that the molecular geometry remains nearly identical between the ground and excited states. This results in a highly constrained Stokes shift of approximately 1309 cm⁻¹ and an extended fluorescence lifetime of 3.15 ns. Unbridged OPV compounds, which undergo significant geometric relaxation upon excitation, display much larger Stokes shifts and substantially shorter fluorescence lifetimes. The prolonged excited-state lifetime of COPV1 is a direct consequence of its locked coplanarity [1].

Evidence DimensionFluorescence lifetime and structural reorganization
Target Compound DataFluorescence lifetime of 3.15 ns (Stokes shift ~1309 cm⁻¹)
Comparator Or BaselineUnbridged OPV compounds (sub-nanosecond lifetimes, larger Stokes shifts)
Quantified Difference> 3x longer fluorescence lifetime
ConditionsTime-resolved fluorescence spectroscopy

Longer fluorescence lifetimes and small Stokes shifts are essential for achieving low-threshold amplified spontaneous emission in organic laser applications.

Exceptional Long-Range Electronic Coupling for Molecular Wires

As a molecular bridge, the rigidified and planarized COPV backbone provides unprecedented electronic communication between terminal groups. Neutral COPV systems exhibit an exceptionally small conductance attenuation factor (β value) of 0.05 Å⁻¹. This is vastly superior to standard flexible aliphatic or unbridged aromatic molecular wires, which typically exhibit β values ranging from 0.2 to 1.0 Å⁻¹. The rigid π-conjugated pathway of COPV1 prevents conformational defects that typically scatter charge carriers, enabling efficient long-range electron transfer [1].

Evidence DimensionConductance attenuation factor (β value)
Target Compound Dataβ = 0.05 Å⁻¹
Comparator Or BaselineStandard flexible conjugated wires (β = 0.2–0.6 Å⁻¹)
Quantified Difference4 to 12-fold reduction in conductance decay per angstrom
ConditionsSingle-molecule conductance measurements (neutral state)

A near-zero β value allows engineers to design longer molecular wires for single-molecule electronics and dye-sensitized solar cells without exponential signal loss.

Superior Amplified Spontaneous Emission (ASE) and Laser Durability

Polymers and neat films incorporating the COPV1 core demonstrate remarkable performance as active laser media. Devices based on poly-COPV1 exhibit ASE thresholds that are 30 times lower than those of standard dye-doped polymer films (e.g., COPV1 dispersed in polystyrene). Furthermore, the operational lifetime of these rigidified polymer lasers is extended by a factor of 300. The kinetic stabilization provided by the tetramethyl substitution prevents bimolecular quenching and photodegradation under intense optical pumping [1].

Evidence DimensionLaser operational lifetime and ASE threshold
Target Compound DataPoly-COPV1 neat films (300x longer lifetime, 30x lower threshold)
Comparator Or BaselineStandard dye dispersed in polystyrene matrix
Quantified Difference30-fold reduction in pumping threshold; 300-fold increase in durability
ConditionsSolid-state distributed feedback (DFB) laser operation under optical pumping

Low-threshold, highly durable organic lasers can be pumped by compact nitride diode lasers rather than expensive, bulky optical setups, lowering total system cost.

Solid-State Organic Lasers

Due to its extreme structural rigidity, long fluorescence lifetime, and remarkably low ASE threshold, the COPV1 core is an ideal active medium or dopant for distributed feedback (DFB) organic lasers, enabling cost-effective diode-pumped operation [2].

Circularly Polarized Luminescence (CPL) Materials

When conjugated with chiral moieties (such as binaphthyls), the 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene framework provides a high-PLQY backbone that maintains strong dissymmetry factors, making it perfect for 3D displays and advanced photonic encryption [1].

Single-Molecule Wires and Molecular Electronics

The exceptionally low conductance attenuation factor (β = 0.05 Å⁻¹) dictates its use as a rigid molecular bridge in single-molecule junctions, avoiding the exponential signal decay seen in flexible aliphatic or unbridged aromatic wires[1].

Dye-Sensitized Solar Cells (DSSCs)

The locked coplanarity and broad light-absorbing properties of the COPV1 framework facilitate efficient long-range electron transfer and minimize reorganization energy, optimizing photon-to-current conversion efficiency in rigid sensitizer designs [1].

XLogP3

5.2

Wikipedia

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Dates

Last modified: 08-15-2023

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